acid chrome blue K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

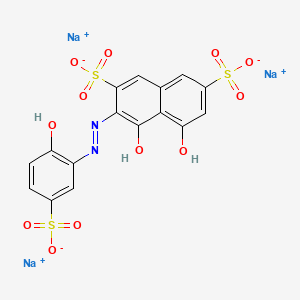

C16H9N2Na3O12S3 |

|---|---|

Molecular Weight |

586.4 g/mol |

IUPAC Name |

trisodium;4,5-dihydroxy-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H12N2O12S3.3Na/c19-11-2-1-8(31(22,23)24)5-10(11)17-18-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-12(20)14(7)16(15)21;;;/h1-6,19-21H,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 |

InChI Key |

XHCCWBJFZUXJBV-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Acid chrome blue K CAS number and molecular formula

An In-Depth Technical Guide to Acid Chrome Blue K

Introduction

This compound, a di-ortho-hydroxy-azo color developer, is a versatile chemical compound primarily utilized as a metal indicator in analytical chemistry and molecular diagnostics. This guide provides a comprehensive overview of its properties, core applications, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

Molecular Formula: C₁₆H₉N₂Na₃O₁₂S₃[2][3]

Physicochemical Properties

This compound is a reddish-brown or dark red powder.[1] Its key properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 586.4 g/mol | |

| Appearance | Brownish red powder | |

| Solubility | Soluble in water and ethanol. | |

| Storage | Room Temperature | |

| IUPAC Name | trisodium;4,5-dihydroxy-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

Core Applications

Complexometric Titrations

This compound is widely employed as a complexometric indicator for the quantitative determination of various metal ions, including calcium, magnesium, lead, and zinc. In alkaline solutions (pH 8-13), it exhibits a blue color. When it forms a complex with metal ions, the solution turns rose-red. During a titration with a chelating agent like EDTA, the titrant sequesters the metal ions from the indicator complex. At the endpoint, when all metal ions are complexed by the titrant, the solution reverts to its original blue color, signaling the completion of the reaction. For enhanced endpoint visibility, it is often used in combination with Naphthol Green B, known as the "K-B mixed indicator".

This protocol outlines the steps for determining the total concentration of calcium and magnesium ions in a solution using this compound as an indicator.

-

Sample Preparation: Take a known volume (e.g., 0.2-3 mL) of the sample solution to be tested.

-

Neutralization: Neutralize the sample solution by adding sodium hydroxide solution dropwise.

-

Buffering: Add 50-200 mL of a glycine-sodium hydroxide buffer solution with a pH of 10.

-

Indicator Addition: Add 0.5-2 g of the this compound - Naphthol Green B mixed indicator. The solution should turn a rose-red color in the presence of Ca²⁺ and Mg²⁺ ions.

-

Titration: Titrate the solution with a standardized EDTA (ethylenediaminetetraacetic acid) solution.

-

Endpoint Determination: The endpoint is reached when the solution color changes from rose-red to blue-green. Record the volume of EDTA solution used.

-

Calculation: Calculate the total concentration of calcium and magnesium ions based on the stoichiometry of the reaction with EDTA.

Caption: Workflow of complexometric titration using this compound.

Loop-mediated Isothermal Amplification (LAMP)

This compound serves as a novel metal indicator for the visual detection of amplification in LAMP reactions. The principle relies on the change in the concentration of magnesium ions (Mg²⁺) during the amplification process. LAMP reactions require a high concentration of Mg²⁺ for the activity of DNA polymerase. As DNA amplification proceeds, pyrophosphate ions are generated, which react with Mg²⁺ to form a white precipitate of magnesium pyrophosphate. This leads to a decrease in the concentration of free Mg²⁺ in the solution. This compound, which is red in the presence of a high concentration of Mg²⁺, turns blue as the Mg²⁺ concentration decreases. This color change provides a clear visual indication of a positive amplification reaction.

This protocol describes a general procedure for a LAMP reaction with visual endpoint detection.

-

Reaction Setup: Prepare the LAMP reaction mixture on ice. A typical 25 µL reaction mixture includes:

-

10X Isothermal Amplification Buffer

-

10 mM dNTPs

-

100 mM MgSO₄

-

LAMP Primer Mix (FIP, BIP, F3, B3, and optional Loop primers)

-

Bst DNA polymerase

-

This compound indicator

-

Template DNA

-

Nuclease-free water to a final volume of 25 µL

-

-

Incubation: Incubate the reaction mixture at a constant temperature (typically 60-65°C) for 30-60 minutes.

-

Visual Detection: After incubation, observe the color of the reaction mixture.

-

Positive Reaction: A blue color indicates successful DNA amplification.

-

Negative Reaction: The solution will remain red, indicating no amplification.

-

Caption: Principle of LAMP detection using this compound.

Other Applications

-

Wastewater Treatment: this compound has been investigated for its use as an oxidizing agent in the treatment of wastewater.

-

Chemiluminescence Reactions: It can be used to produce a chemiluminescence reaction, for instance, by adding nitrite ions to a solution of potassium dichromate and human serum.

-

Protein Assays: The Rayleigh light scattering of this compound is significantly enhanced by proteins, a principle that has been used to develop a sensitive method for protein assays in aqueous solutions.

Logical Relationship of Indicator Function

The function of this compound as an indicator in both complexometric titrations and LAMP, while occurring in different contexts, is fundamentally based on its interaction with metal ions, specifically the change in the concentration of free metal ions in the solution.

Caption: The core principle of this compound as an indicator.

References

Synthesis Pathway of Acid Chrome Blue K: A Technical Guide

This guide provides an in-depth overview of the synthesis pathway for Acid Chrome Blue K and its related compounds, a class of mordant azo dyes. The core of the synthesis involves a diazotization reaction followed by an azo coupling. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound belongs to the family of mordant dyes, which are characterized by their ability to form stable coordination complexes with metal ions, typically chromium. This property significantly enhances their color fastness on substrates like wool, silk, and leather. The synthesis of the dye molecule itself is a classic example of azo dye chemistry, a cornerstone of industrial organic synthesis. The resulting chromophore is then complexed with a chromium salt during the dyeing process to achieve the final, highly durable coloration.

This guide will focus on the synthesis of the organic dye component, using the well-documented pathway for C.I. Mordant Blue 13 as a representative example, and will also detail a patented variation for a closely related dye referred to as this compound.

Synthesis Pathway

The synthesis of this class of dyes proceeds in two main stages:

-

Diazotization: An aromatic primary amine is converted into a diazonium salt by reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. For this compound and related dyes, this is typically 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (chromotropic acid) or its salt. This electrophilic aromatic substitution reaction forms the stable azo (-N=N-) bridge, which is the primary chromophore of the dye.

The overall reaction scheme for the synthesis of C.I. Mordant Blue 13 is presented below.

Caption: General synthesis pathway for C.I. Mordant Blue 13.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis. Protocol 1 describes the synthesis of a dye identified as this compound from a patented source.[1] Protocol 2 outlines the widely cited method for the closely related C.I. Mordant Blue 13.[2][3]

Protocol 1: Synthesis of this compound (per Patent CN103396345A)

Materials:

-

2-amino-4-sulfonaphthol: 53 g

-

Concentrated Hydrochloric Acid (sp. gr. 1.19): 30 ml

-

Hot Water: 30 ml

-

Sodium Nitrite (as a precooled solution)

-

Disodium salt of Chromotropic Acid

-

Crushed Ice

-

Ice-salt bath

Procedure:

-

Diazotization - Part 1 (Acidification): In a 400 ml beaker, add 53 g of 2-amino-4-sulfonaphthol and 30 ml of hot water. Heat the mixture to 80-90 °C without stirring. Add 30 ml of concentrated hydrochloric acid.

-

Diazotization - Part 2 (Cooling): Allow the solution to cool to room temperature. Subsequently, add a sufficient amount of crushed ice to lower the solution temperature to 0 °C. Place the beaker in an ice-salt bath to maintain this low temperature.

-

Diazotization - Part 3 (Nitrosation): While stirring vigorously, add a precooled solution of sodium nitrite. Continue stirring for 15 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

Azo Coupling: In a separate vessel, dissolve the disodium salt of chromotropic acid in water. While maintaining stirring at room temperature, add the prepared diazonium salt solution to the chromotropic acid solution.

-

Isolation: The precipitated dye is collected by filtration.

-

Drying: The filtered product is dried at 50-60 °C to yield the final this compound dye.[1]

Protocol 2: Synthesis of C.I. Mordant Blue 13

Starting Materials:

-

2-Amino-4-chlorophenol

-

4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic Acid)

-

Sodium Nitrite

-

Hydrochloric Acid

-

Sodium Hydroxide or Sodium Carbonate

General Procedure:

-

Diazotization: 2-Amino-4-chlorophenol is diazotized using sodium nitrite in the presence of hydrochloric acid at 0-5 °C. This creates a solution/suspension of the corresponding diazonium salt.

-

Coupling: The freshly prepared diazonium salt solution is then added slowly to an ice-cold alkaline solution of chromotropic acid. The pH is maintained on the alkaline side to facilitate the coupling reaction.

-

Precipitation and Isolation: The azo dye precipitates from the reaction mixture. The product is then isolated by filtration, washed with a salt solution to remove impurities ("salting out"), and dried.

The experimental workflow for a typical diazotization and coupling reaction is illustrated below.

Caption: A generalized experimental workflow for azo dye synthesis.

Quantitative Data

Quantitative data for the synthesis of these dyes is often proprietary or not widely published in academic literature. The table below summarizes available data based on patent literature and supplier specifications.

| Parameter | Value | Source / Compound |

| Reactant Quantities | ||

| 2-amino-4-sulfonaphthol | 53 g | Patent CN103396345A |

| Conc. HCl | 30 ml | Patent CN103396345A |

| Physical Properties | ||

| Appearance | Brown-red or dark red powder | This compound |

| Appearance | Blue-black powder with metallic luster | C.I. Mordant Blue 13 |

| Solubility in Water | 50 g/L (at 80 °C) | C.I. Mordant Blue 13[3] |

| Purity | ≥95% | Commercial Product |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | General Protocol |

| Drying Temperature | 50 - 60 °C | Patent CN103396345A |

The Role of Chromium (Mordanting)

The term "Chrome" in this compound refers to its application as a mordant dye. The synthesized azo dye contains ligand groups (hydroxyl and carboxyl groups ortho to the azo bridge) that can form a stable coordination complex with a chromium ion. This process, known as mordanting or chroming, is typically performed during the dyeing of protein fibers like wool.

The chromium, usually from potassium or sodium dichromate, is applied to the fiber, where it is reduced in situ to Cr(III) and then complexes with the dye molecules. This metal-dye complex is a much larger molecule, which becomes trapped within the fiber matrix, leading to exceptionally high wash and light fastness.

Caption: Relationship between dye, chromium, and fiber in mordanting.

References

In-Depth Technical Guide: The Mechanism of Action of Acid Chrome Blue K as a Metal Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Chrome Blue K, also known as Chrome Blue K, Mordant Blue 31, and C.I. 16675, is an azo dye that serves as a versatile metal indicator in complexometric titrations.[1][2] Its utility stems from its ability to form distinctly colored complexes with various metal ions, providing a clear visual endpoint for titrations with chelating agents like ethylenediaminetetraacetic acid (EDTA). This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this indicator for analytical applications.

Core Mechanism of Action

The fundamental principle behind this compound's function as a metal indicator lies in a competitive complexation reaction. In a typical complexometric titration, the analyte is a metal ion (Mⁿ⁺), and the titrant is a strong chelating agent, most commonly EDTA. Before the titration begins, a small amount of this compound is added to the analyte solution, forming a colored complex with a fraction of the metal ions (M-Indicator).

As the EDTA titrant is added, it first reacts with the free metal ions in the solution due to the higher stability of the metal-EDTA complex compared to the metal-indicator complex. At the equivalence point, when virtually all the free metal ions have been complexed by EDTA, the next drop of EDTA displaces the metal ion from the metal-indicator complex. This releases the free indicator into the solution, resulting in a sharp color change that signals the end of the titration.

The color of the solution is dependent on whether the indicator is free or bound to a metal ion. For instance, in an alkaline solution, the free indicator is typically grayish-blue, while the metal-indicator complex is often rose-red.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | Chrome Blue K, Mordant Blue 31, C.I. 16675[1][2] |

| CAS Number | 3270-25-5 |

| Molecular Formula | C₁₆H₉N₂Na₃O₁₂S₃ |

| Molecular Weight | 586.4 g/mol |

| Appearance | Brownish-red or dark red powder |

| Solubility | Soluble in water, rose-red solution |

Quantitative Data

For spectrophotometric applications, a study utilizing a mixed indicator of this compound and Naphthol Green B for the simultaneous determination of Ca²⁺ and Mg²⁺ identified an optimal wavelength of 472 nm at a pH of 10.

Signaling Pathway and Logical Relationships

The signaling pathway of this compound in a complexometric titration can be visualized as a sequence of events leading to the final color change. This is depicted in the following diagram:

The logical relationship illustrating the principle of metal ion indication is as follows:

Experimental Protocols

Preparation of this compound-Naphthol Green B Mixed Indicator

This solid-state mixed indicator is often preferred for its stability.

Materials:

-

This compound (analytical reagent grade)

-

Naphthol Green B (analytical reagent grade)

-

Potassium chloride (or sodium chloride, analytical reagent grade, dried)

-

Mortar and pestle

Procedure:

-

Weigh 0.1 g of this compound.

-

Weigh 0.1 g of Naphthol Green B.

-

Weigh 20 g of dried potassium chloride.

-

Combine all three components in a clean, dry mortar.

-

Grind the mixture thoroughly with the pestle until a homogeneous powder is obtained.

-

Store the mixed indicator in a tightly sealed, dry container.

General Protocol for Complexometric Titration of Total Hardness (Ca²⁺ and Mg²⁺)

This protocol is a standard method for determining the total hardness of water samples.

Materials:

-

Water sample

-

Standard EDTA solution (e.g., 0.01 M)

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

This compound-Naphthol Green B mixed indicator

-

Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

-

Pipette a known volume (e.g., 50.0 mL) of the water sample into a conical flask.

-

Add 2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Add a small amount (a pinch, approximately 0.1-0.2 g) of the this compound-Naphthol Green B mixed indicator to the flask and swirl to dissolve. The solution should turn a wine-red color in the presence of Ca²⁺ and Mg²⁺ ions.

-

Fill a clean burette with the standard EDTA solution and record the initial volume.

-

Titrate the water sample with the EDTA solution, swirling the flask continuously.

-

As the endpoint is approached, the color will change from red to purple and then to a clear blue. The endpoint is reached when the last tinge of red disappears.

-

Record the final volume of EDTA solution used.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the total hardness of the water sample based on the volume of EDTA consumed.

Protocol for the Titration of Zinc (Zn²⁺)

This protocol can be adapted for the determination of zinc ions using this compound as the indicator, by substituting it for other common indicators like Eriochrome Black T.

Materials:

-

Zinc ion solution

-

Standard EDTA solution (e.g., 0.01 M)

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

This compound indicator (as a solid mixture or a freshly prepared solution)

-

Standard laboratory glassware for titration

Procedure:

-

Pipette a known volume of the zinc ion solution into a conical flask.

-

Dilute with deionized water to a suitable volume (e.g., 50-100 mL).

-

Add approximately 2 mL of the ammonia-ammonium chloride buffer to maintain a pH of 10.

-

Add a small amount of the this compound indicator. The solution should develop a color characteristic of the Zn-indicator complex.

-

Titrate with the standard EDTA solution until the color changes to that of the free indicator, signaling the endpoint.

-

Record the volume of EDTA used and perform replicate titrations for accuracy.

-

Calculate the concentration of zinc in the sample.

Conclusion

References

The Solubility Profile of Acid Chrome Blue K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Chrome Blue K (also known as ACBK, C.I. Mordant Blue 31, CAS 3270-25-5) in aqueous and organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work.

Introduction to this compound

This compound is a di-ortho-hydroxy-azo dye that functions as a metal indicator. Its chemical structure and properties make it suitable for various applications, including in the textile industry, metallurgical analysis, soil and plant analysis, and as an indicator for the complexometric titration of metal ions such as calcium, magnesium, lead, and zinc. In recent years, it has gained prominence as a novel metal indicator for visual, colorimetric detection in Loop-mediated isothermal amplification (LAMP) assays.

Solubility of this compound

The solubility of a dye is a critical parameter for its application, influencing its storage, handling, and performance in various assays. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |

| Water | Data not available | Soluble, forms a rose-red solution which turns grayish-blue in alkaline conditions. The aqueous solution is noted to be unstable and is often used in a solid mixture with sodium chloride. | |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (85.26 mM) | - | |

| Ethanol | Data not available | Soluble |

Note: Ultrasonic assistance may be required for dissolution in DMSO. Hygroscopic DMSO can significantly impact solubility, and the use of newly opened solvent is recommended.

Experimental Protocols for Solubility Determination

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the dye and then determining the mass of the dissolved solid.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Syringe filters (0.45 µm pore size)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a volumetric flask).

-

Place the container in a temperature-controlled bath (e.g., 25 °C) and stir vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, allow the solution to remain undisturbed at the constant temperature for several hours to allow undissolved particles to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a 0.45 µm filter to remove any undissolved particles.

-

Dispense the filtered, saturated solution into a pre-weighed, dry container.

-

Determine the mass of the collected solution.

-

Evaporate the solvent by placing the container in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

-

After cooling to room temperature in a desiccator, weigh the container with the dried dye residue.

-

-

Calculation:

-

The solubility (S) can be calculated in g/100 mL using the following formula: S = (Mass of dried dye / Volume of solution collected) * 100

-

Spectrophotometric Method for Solubility Determination

This method is suitable for chromophoric compounds like this compound and relies on Beer-Lambert's law.

Materials:

-

This compound powder

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the linear regression equation from the standard curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Application in Loop-Mediated Isothermal Amplification (LAMP)

This compound serves as a visual indicator in LAMP assays by detecting changes in the concentration of magnesium ions (Mg²⁺), which are essential for the reaction.

During the LAMP reaction, a large amount of DNA is synthesized, leading to the formation of magnesium pyrophosphate as a byproduct. This process consumes Mg²⁺ ions from the reaction mixture. This compound exhibits a distinct color change in response to the decreasing concentration of free Mg²⁺, allowing for a simple, naked-eye detection of a positive amplification reaction. The color of the solution changes from red in the presence of sufficient Mg²⁺ (negative reaction) to blue when the Mg²⁺ concentration decreases (positive reaction).

Logical Workflow of ACBK in LAMP Assay

Acid Chrome Blue K: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of Acid Chrome Blue K, a significant metallochromic indicator. It covers the historical context of its development within the broader field of complexometric titrations and azo dyes, its chemical and physical properties, and a detailed methodology for its synthesis. The guide also presents comprehensive experimental protocols for its application in the complexometric titration of calcium and magnesium ions. Key quantitative data, including its physicochemical properties, are summarized for easy reference. Furthermore, this document includes visual aids in the form of Graphviz diagrams to illustrate the synthesis workflow and the mechanism of action during titration, catering to researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

The advent of complexometric titrations in the mid-20th century revolutionized the quantitative analysis of metal ions. This analytical technique, pioneered by Gerold Schwarzenbach in 1945, relies on the formation of stable, colored complexes between a metal ion and a chelating agent, most notably ethylenediaminetetraacetic acid (EDTA). The endpoint of these titrations is visualized using metallochromic indicators, which are organic dyes that exhibit a distinct color change upon complexation with metal ions.

This compound, a member of the azo dye family, has emerged as a valuable indicator in this field. Its ability to form distinctly colored complexes with various metal ions, particularly calcium and magnesium, makes it a crucial tool in diverse analytical applications, from determining water hardness to quality control in metallurgical and pharmaceutical industries. This guide aims to provide a comprehensive technical resource on this compound for the scientific community.

Discovery and History

While the specific individual credited with the first synthesis and identification of this compound as a complexometric indicator is not prominently documented in readily available literature, its development can be situated within the broader history of azo dyes and complexometric titrations.

-

Azo Dyes: The synthesis of azo compounds dates back to the 19th century, with their primary application being in the textile industry as vibrant and lightfast dyes. Their potential as analytical reagents was recognized due to their ability to form colored complexes with metal ions.

-

Complexometric Titrations: The systematic development of complexometric titrations by Schwarzenbach and his contemporaries in the 1940s and 1950s created a demand for new and more effective metallochromic indicators. This spurred research into various classes of organic dyes, including the azo dyes, for their suitability as indicators for specific metal ions under various conditions.

This compound, with its characteristic color changes in the presence of metal ions at specific pH ranges, was a logical outcome of this research thrust.

Physicochemical Properties

This compound is a reddish-brown or dark red powder.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | trisodium;4,5-dihydroxy-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | PubChem |

| Synonyms | Chrome Blue K, Mordant Blue 31, C.I. 16675 | ChemicalBook |

| CAS Number | 3270-25-5 | ChemicalBook |

| Molecular Formula | C₁₆H₉N₂Na₃O₁₂S₃ | PubChem |

| Molecular Weight | 586.41 g/mol | PubChem |

| Appearance | Reddish-brown or dark red powder | [1] |

| Solubility | Soluble in water and ethanol | ChemicalBook |

| Storage | Store at 2-8°C under an inert gas | Biosynth |

Synthesis

The synthesis of this compound involves a diazotization reaction followed by an azo coupling. The following protocol is based on a patented preparation method.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4-sulfonaphthol

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Disodium salt of chromotropic acid (4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt)

-

Ice

-

Water

Procedure:

-

Diazotization:

-

In a reaction vessel, add 53 g of 2-amino-4-sulfonaphthol to water.

-

Heat the mixture to 80-90 °C without stirring and add concentrated hydrochloric acid.

-

Cool the solution to room temperature and then further cool to 0 °C using an ice-salt bath.

-

While stirring vigorously, slowly add a pre-cooled solution of sodium nitrite. Continue stirring for 15 minutes to complete the diazotization reaction.

-

-

Azo Coupling:

-

In a separate vessel, dissolve the disodium salt of chromotropic acid in water at room temperature.

-

While continuously stirring, add the freshly prepared diazonium salt solution to the chromotropic acid solution.

-

A precipitate of this compound will form.

-

-

Isolation and Drying:

-

Filter the precipitated dye from the reaction mixture.

-

Wash the solid dye with water.

-

Dry the purified this compound at 50-60 °C.

-

Caption: Synthesis workflow for this compound.

Mechanism of Action as a Metallochromic Indicator

This compound functions as a metallochromic indicator by forming a complex with metal ions, which has a different color from the uncomplexed indicator at a specific pH. The general mechanism involves the displacement of the indicator from its metal complex by a stronger chelating agent, such as EDTA, during a titration.

The color of the solution is dependent on the state of the indicator:

-

In the presence of metal ions (before the endpoint): The indicator forms a stable, colored complex with the metal ions (e.g., Ca²⁺, Mg²⁺).

-

At the endpoint: As EDTA is added, it forms a more stable complex with the metal ions, displacing the indicator. The free indicator then exhibits its characteristic color at the buffered pH of the solution, signaling the completion of the reaction.

Caption: Mechanism of a metallochromic indicator.

Experimental Protocols: Complexometric Titration

This compound is often used for the determination of calcium and magnesium ions. For a sharper endpoint, it is sometimes used in a mixture with an inert dye like Naphthol Green B, known as the "K-B mixed indicator".[1] The aqueous solution of this compound can be unstable and is often prepared as a solid mixture with sodium chloride for storage.[1]

Preparation of this compound Indicator (Solid Mixture)

Materials:

-

This compound

-

Sodium chloride (NaCl), analytical grade

Procedure:

-

Weigh 0.1 g of this compound.

-

Weigh 10 g of dry, analytical grade sodium chloride.

-

Grind the this compound and sodium chloride together in a clean, dry mortar until a homogeneous mixture is obtained.

-

Store the solid indicator mixture in a tightly sealed, light-resistant container.

Complexometric Titration of Magnesium

This protocol is adapted for the determination of magnesium ions using this compound indicator.

Reagents:

-

Standard EDTA solution (e.g., 0.01 M)

-

Ammonia-ammonium chloride buffer (pH 10)

-

This compound indicator (solid mixture)

-

Sample solution containing magnesium ions

Procedure:

-

Pipette a known volume of the sample solution into an Erlenmeyer flask.

-

Dilute with deionized water to approximately 50-100 mL.

-

Add 2-5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to 10.

-

Add a small amount (approximately 0.1 g) of the solid this compound indicator mixture and swirl to dissolve. The solution should turn a wine-red color in the presence of magnesium ions.

-

Titrate the solution with the standard EDTA solution.

-

The endpoint is reached when the color changes sharply from wine-red to a distinct blue.

-

Record the volume of EDTA solution used.

Complexometric Titration of Calcium

Direct titration of calcium with this compound can be challenging due to the stability of the calcium-indicator complex. A common method involves a displacement titration.

Reagents:

-

Standard EDTA solution (e.g., 0.01 M)

-

Magnesium-EDTA complex solution (Mg-EDTA)

-

Ammonia-ammonium chloride buffer (pH 10)

-

This compound indicator (solid mixture)

-

Sample solution containing calcium ions

Procedure:

-

Pipette a known volume of the sample solution into an Erlenmeyer flask.

-

Dilute with deionized water to approximately 50-100 mL.

-

Add 2-5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to 10.

-

Add a small, known amount of Mg-EDTA complex solution.

-

Add a small amount (approximately 0.1 g) of the solid this compound indicator mixture and swirl to dissolve. The solution will turn wine-red due to the formation of the Mg-indicator complex.

-

Titrate the solution with the standard EDTA solution. The EDTA will first complex with the free calcium ions and then with the magnesium ions displaced from the indicator.

-

The endpoint is reached when the color changes from wine-red to blue.

-

A blank titration should be performed to account for the added Mg-EDTA.

Data Presentation

Conclusion

This compound is a valuable azo dye that serves as an effective metallochromic indicator for the complexometric titration of several metal ions, notably magnesium and calcium. Its synthesis is well-established, and its application in analytical chemistry is significant. While there is a lack of readily available quantitative data on its acid-base and spectral properties, the provided protocols offer a solid foundation for its practical use in research and industrial settings. Further characterization of its physicochemical properties would undoubtedly enhance its utility and allow for more refined analytical method development.

References

An In-Depth Technical Guide to the Spectrophotometric Properties of Acid Chrome Blue K

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectrophotometric properties of Acid Chrome Blue K, an azo dye also known as Mordant Blue 31. This document collates available data on its spectral characteristics, including its response to changes in pH and complexation with metal ions. Detailed experimental protocols for the spectrophotometric analysis of this and similar dyes are provided to assist researchers in their laboratory work. The guide also includes visualizations of key concepts and experimental workflows to facilitate a deeper understanding of the principles and procedures involved.

Introduction

This compound (Colour Index: C.I. 16675) is a versatile organic dye widely employed as a metal indicator in complexometric titrations and as a pH indicator.[1] Its utility stems from the distinct color changes it exhibits upon alterations in hydrogen ion concentration or when forming complexes with various metal ions. These color changes are a direct consequence of shifts in the dye's electronic structure, which can be quantitatively characterized using UV-Visible spectrophotometry. Understanding the spectrophotometric properties of this compound is crucial for its effective application in analytical chemistry, environmental monitoring, and various research and development settings, including pharmaceutical analysis.

This guide summarizes the key spectrophotometric parameters of this compound, provides detailed experimental methodologies for their determination, and presents this information in a clear and accessible format for laboratory professionals.

Physicochemical Properties

-

Chemical Name: Trisodium 4,5-dihydroxy-3-[(E)-(2-hydroxy-5-sulfonatophenyl)diazenyl]-2,7-naphthalenedisulfonate

-

Synonyms: Mordant Blue 31, Chrome Blue K[1]

-

CAS Number: 3270-25-5

-

Molecular Formula: C₁₆H₉N₂Na₃O₁₂S₃[2]

-

Molecular Weight: 586.42 g/mol

-

Appearance: Reddish-brown or dark red powder

-

Solubility: Soluble in water and ethanol

Spectrophotometric Properties

The color of this compound in an aqueous solution is dependent on the pH. It typically appears rose-red in neutral to acidic water and transitions to a grayish-blue in alkaline solutions. This color change is indicative of shifts in the maximum absorption wavelength (λmax) of the dye.

Effect of pH on Absorption Spectrum

The absorption spectrum of this compound is highly sensitive to the pH of the solution. As an acid-base indicator, the dye exists in different protonated states, each with a characteristic absorption spectrum. In acidic conditions (pH 2.87), a distinct absorption peak has been observed at 523 nm .

Due to the limited availability of comprehensive public data on the complete pH-dependent spectral shift of this compound, the following table provides an illustrative representation of how such data would be presented. The values are based on typical behavior for similar azo dyes.

| pH | Predominant Species | Color | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| < 3 | H₂In⁻ | Rose-Red | ~523 | ε₁ |

| 3 - 7 | HIn²⁻ | Intermediate | Isosbestic Point | ε_iso |

| > 7 | In³⁻ | Grayish-Blue | ~600-620 | ε₂ |

Note: The molar absorptivity values (ε₁, ε₂, ε_iso) are not available in the public domain and would need to be determined experimentally.

Complexation with Metal Ions

This compound is a well-established indicator for the complexometric titration of various metal ions, including calcium (Ca²⁺) and magnesium (Mg²⁺). Upon chelation with these metal ions, the dye undergoes a significant color change, which is the basis for its use in determining the endpoint of titrations.

In a study involving the determination of Ca²⁺ and Mg²⁺ using a mixed indicator of this compound and Naphthol Green B at a pH of 10, the analytical wavelength for the complex was found to be 472 nm . This indicates the formation of a metal-dye complex with a distinct absorption maximum compared to the free dye at that pH.

The following table illustrates how the spectrophotometric data for this compound and its metal complexes would be structured.

| Species | pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| This compound (Free Dye) | 2.87 | 523 | Not Determined |

| This compound (Free Dye) | 10.0 | ~600-620 | Not Determined |

| Ca²⁺/Mg²⁺ - ACBK Complex | 10.0 | 472 | Not Determined |

Experimental Protocols

The following sections provide detailed methodologies for the spectrophotometric characterization of this compound or similar azo dyes.

Determination of pH-Dependent Absorption Spectra and pKa

This protocol describes the procedure to determine the absorption spectra of this compound at various pH values and to calculate its acid dissociation constant (pKa).

Materials:

-

This compound

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻⁴ M) in deionized water.

-

Preparation of Sample Solutions: For each buffer solution, pipette a fixed volume of the this compound stock solution into a volumetric flask and dilute to the mark with the respective buffer to achieve a final dye concentration of, for example, 1 x 10⁻⁵ M.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 380-700 nm.

-

Use the corresponding buffer solution as a blank to zero the instrument.

-

Record the absorption spectrum for each sample solution.

-

-

Data Analysis:

-

Plot the absorbance versus wavelength for each pH value.

-

From the spectra, identify the λmax for the acidic and basic forms of the dye.

-

Identify any isosbestic points, which are wavelengths where the absorbance remains constant regardless of pH.

-

To determine the pKa, plot the absorbance at the λmax of the basic form against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

-

Workflow for pKa Determination:

Determination of Molar Absorptivity (ε)

This protocol outlines the procedure for determining the molar absorptivity of this compound at a specific wavelength and pH.

Materials:

-

This compound

-

Buffer solution of a specific pH

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of varying, known concentrations in the chosen buffer solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the desired wavelength (e.g., the λmax determined in the previous protocol).

-

Use the buffer solution as a blank.

-

Measure the absorbance of each standard solution.

-

-

Data Analysis (Beer-Lambert Law):

-

Plot a calibration curve of absorbance versus concentration.

-

Perform a linear regression on the data. The equation of the line will be in the form y = mx + c, where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.

-

According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration, the slope of the calibration curve (m) is equal to εb.

-

Therefore, the molar absorptivity (ε) can be calculated as the slope of the line divided by the path length of the cuvette.

-

Logical Relationship for Molar Absorptivity Determination:

References

An In-depth Technical Guide to the Chemical Stability and Storage of Acid Chrome Blue K Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Acid Chrome Blue K powder, a vital component in various analytical and research applications. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines the known stability profile, optimal storage and handling procedures, and a detailed protocol for conducting stability assessments.

Chemical Stability Profile

Moisture: As a water-soluble powder, this compound is hygroscopic and susceptible to degradation in the presence of moisture.[1] Absorption of water can lead to caking of the powder and may initiate hydrolytic degradation pathways.

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of azo dyes like this compound.[2] This can result in the cleavage of the azo bond and the formation of various degradation products, leading to a loss of color and potency. This is supported by studies on the photocatalytic degradation of this compound in solution.[2]

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While specific thermal degradation pathways for the powder are not detailed in the available literature, general principles of chemical kinetics suggest that storage at elevated temperatures will shorten the shelf-life of the compound. Safety data sheets recommend avoiding high temperatures.[1] One supplier suggests a storage temperature of 2°C - 8°C for optimal stability.[3]

Incompatible Materials: Strong oxidizing agents are noted as incompatible materials and should be avoided during storage and handling to prevent chemical reactions that could degrade the compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound powder, the following storage and handling conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, 2°C - 8°C is recommended. | Minimizes thermal degradation. |

| Humidity | Store in a dry environment. | Prevents moisture absorption and potential hydrolytic degradation. |

| Light | Protect from light. Store in an opaque or amber container. | Prevents photochemical degradation. |

| Container | Store in a tightly closed container. | Prevents exposure to moisture and atmospheric contaminants. |

| Atmosphere | For maximum stability, store under an inert gas (e.g., Nitrogen). | Minimizes oxidation. |

Handling Precautions:

When handling this compound powder, it is crucial to adhere to standard laboratory safety protocols. This includes handling in a well-ventilated area to avoid the formation and inhalation of dust. Personal protective equipment such as safety goggles, gloves, and a lab coat should be worn. Avoid contact with skin and eyes.

Logical Framework for Stability and Storage

The following diagram illustrates the relationship between environmental factors, recommended storage conditions, and the preservation of this compound's chemical stability.

Caption: Factors Affecting this compound Stability.

Experimental Protocol: Stability Assessment of this compound Powder

The following is a representative protocol for assessing the stability of this compound powder under various stress conditions. This protocol is based on general methodologies for stability testing of chemical powders and dyes and should be adapted and validated for specific laboratory conditions.

Objective: To evaluate the stability of this compound powder under accelerated stress conditions (heat, humidity, and light) using UV-Vis spectrophotometry.

Principle: The degradation of this compound is quantified by measuring the decrease in its characteristic absorbance at its λmax in a suitable solvent.

Materials and Equipment:

-

This compound powder

-

Deionized water (or other suitable solvent)

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Temperature and humidity-controlled stability chamber

-

Photostability chamber with a calibrated light source (e.g., option 2 of ICH Q1B)

-

Amber glass vials

-

Desiccator

Experimental Workflow:

Caption: Stability Testing Workflow for this compound.

Procedure:

-

Initial Analysis (Time 0):

-

Accurately weigh a sample of this compound powder and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

From the stock solution, prepare a working solution (e.g., 10 µg/mL).

-

Scan the working solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Record the absorbance at λmax. This will serve as the initial (100%) value.

-

-

Sample Preparation for Stress Studies:

-

Weigh equal amounts of this compound powder (e.g., 20 mg) into several amber glass vials.

-

Leave some vials open for humidity studies and cap others for thermal and photostability studies.

-

-

Stress Conditions:

-

Thermal Stability: Place a set of capped vials in a stability chamber at an elevated temperature (e.g., 40°C or 60°C).

-

Humidity Stability: Place a set of open vials in a stability chamber at a controlled temperature and relative humidity (e.g., 25°C/75% RH or 40°C/75% RH).

-

Photostability: Expose a set of capped vials to a calibrated light source as per ICH Q1B guidelines. A control sample wrapped in aluminum foil should be placed alongside to assess the contribution of temperature in the photostability chamber.

-

Control: Store a set of capped vials at the recommended storage condition (e.g., 2-8°C, protected from light) to serve as a control.

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each stress condition.

-

Accurately weigh the entire content of the vial and prepare a solution of the same concentration as the initial analysis.

-

Measure the absorbance of the solution at the predetermined λmax.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Absorbance_t / Absorbance_0) * 100 where Absorbance_t is the absorbance at time t and Absorbance_0 is the initial absorbance.

-

Calculate the percentage of degradation: % Degradation = 100 - % Remaining

-

Plot the percentage of degradation versus time for each stress condition.

-

Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available data. It is essential to consult the manufacturer's specific product documentation and safety data sheets for the most accurate and up-to-date information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Acid Chrome Blue K in Environmental Analysis: A Technical Guide

An in-depth examination of the applications of Acid Chrome Blue K for the detection and quantification of metal ions in environmental samples, tailored for researchers, scientists, and drug development professionals.

This compound (ACBK), a versatile metal indicator, has carved a niche in environmental analysis due to its reliable and sensitive colorimetric and spectrophotometric properties. Its primary application lies in the complexometric titration and spectrophotometric determination of various metal ions, which are significant pollutants in water and soil ecosystems. This guide provides a comprehensive overview of the methodologies, quantitative data, and underlying principles of ACBK's use in environmental monitoring.

Core Applications in Environmental Science

This compound is instrumental in the analysis of several key environmental parameters. It is widely employed for determining water hardness, a measure of the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[1] Beyond this, its utility extends to the quantification of other metal ions of environmental concern, including aluminum (Al³⁺), chromium (Cr³⁺), lead (Pb²⁺), and zinc (Zn²⁺).[2][3] The versatility of ACBK makes it a valuable tool in various analytical settings, from quality control in industrial discharge to the assessment of metal contamination in soil and water bodies.[2]

Quantitative Analysis of Metal Ions

The spectrophotometric determination of metal ions using this compound is based on the formation of a colored complex, with the intensity of the color being proportional to the concentration of the metal ion. The selection of an appropriate wavelength for measurement is crucial for sensitivity and accuracy.

Determination of Water Hardness (Calcium and Magnesium)

A notable application of ACBK is in the automated determination of total water hardness. In a method utilizing vector colorimetry, ACBK in the presence of a disodium magnesium EDTA solution at a pH of 10.2 can be used for the simultaneous determination of Ca²⁺ and Mg²⁺.[1]

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.035 mg/L | |

| Relative Standard Deviation (RSD) | 1.9% (at 2 mg/L), 2.2% (at 3 mg/L) | |

| Recovery | 85.0% - 108.6% |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. The following protocols are based on established methods for the analysis of metal ions using this compound.

Spectrophotometric Determination of Total Water Hardness

This protocol is adapted from the method described for the automatic determination of water hardness using ACBK.

Reagents:

-

Ammoniacal Buffer (pH 10.2): Prepare by dissolving appropriate amounts of ammonium chloride and ammonia solution in deionized water.

-

This compound (ACBK) Solution: Dissolve 0.0586 g of ACBK in 100 mL of deionized water.

-

ACBK-Disodium Magnesium EDTA Solution: Dissolve 0.0586 g of ACBK and 0.25 g of disodium magnesium EDTA in 100 mL of deionized water.

-

Calcium Standard Solution (1000 µg/mL): Use a certified standard solution.

Procedure:

-

Sample Preparation: For water samples, filtration may be necessary to remove particulate matter. For soil samples, an appropriate digestion or extraction method is required to bring the metal ions into solution. A common method involves digestion with aqua regia (a mixture of nitric acid and hydrochloric acid).

-

Reaction: To a known volume of the sample, add the ammoniacal buffer to adjust the pH to 10.2. Then, add the ACBK-disodium magnesium EDTA solution. The Ca²⁺ and Mg²⁺ ions will form a colored complex with ACBK.

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the metal-ACBK complex. For total hardness, this has been determined to be in a system that analyzes the vector of color change rather than a single wavelength.

-

Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the metal ion in the sample can then be determined by comparing its absorbance to the calibration curve.

Visualizing the Process and Principles

To better understand the analytical workflow and the underlying chemical reactions, the following diagrams have been generated.

The core of the analytical method lies in the formation of a stable complex between the metal ion and the this compound molecule. This interaction leads to a change in the solution's color, which is then measured.

Conclusion

This compound remains a relevant and cost-effective reagent for the environmental analysis of metal ions. Its application in spectrophotometric methods offers good sensitivity and reliability, particularly for the determination of water hardness. While this guide provides an overview of its use, further research and method development are encouraged to expand its application to a wider range of heavy metal pollutants in diverse environmental matrices. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists in the field of environmental monitoring and analysis.

References

Methodological & Application

Application Notes and Protocols: Preparation of Acid Chrome Blue K Indicator for Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Chrome Blue K, a complexometric indicator, is widely utilized in analytical chemistry for the quantitative determination of various metal ions through titration, most notably with ethylenediaminetetraacetic acid (EDTA). Its distinct color change from red to pure blue in the presence of metal ions at a specific pH range allows for accurate endpoint determination.[1][2] This document provides detailed protocols for the preparation of this compound indicator, focusing on the most stable and commonly used solid mixture form.

Chemical Properties:

| Property | Value |

| Chemical Name | Sodium 5-dihydroxy-3-[(sodium 2-hydroxy-5-benzenesulfonate)azo]-2,7-naphthalenedisulfonate[1] |

| Molecular Formula | C16H9N2Na3O12S3[3] |

| Appearance | Reddish-brown or dark red powder[1] |

| Solubility | Soluble in water |

Principle of Operation in Complexometric Titration

In an alkaline environment (typically pH 8 to 13), this compound forms a rose-red complex with metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). During titration with a chelating agent like EDTA, the metal ions are progressively complexed by the EDTA. At the equivalence point, when all the free metal ions have been chelated by EDTA, the indicator is released from its metal complex, resulting in a sharp color change of the solution to blue, signaling the titration endpoint.

To enhance the sharpness of the endpoint, this compound is frequently combined with Naphthol Green B, an inert dye that provides a contrasting background color. This mixture, often referred to as the "K-B mixed indicator," transitions from red to a distinct pure blue, which is easier to observe than the color change of this compound alone.

Indicator Preparation Protocols

Due to the instability of aqueous solutions of this compound, the indicator is almost exclusively prepared and used as a solid mixture. This method ensures a long shelf-life and consistent performance.

Preparation of Solid this compound - Naphthol Green B Mixed Indicator

This is the recommended protocol for general use in complexometric titrations.

Materials and Equipment:

-

This compound (Analytical Reagent Grade)

-

Naphthol Green B (Analytical Reagent Grade)

-

Potassium Chloride (KCl) or Sodium Chloride (NaCl), dry (Analytical Reagent Grade)

-

Mortar and Pestle

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Airtight, light-resistant storage container (e.g., ground-glass stoppered bottle)

Experimental Protocol:

-

Weighing: Accurately weigh 0.1 g of this compound and 0.1 g of Naphthol Green B.

-

Diluent: Weigh 20 g of dry potassium chloride or sodium chloride. The salt acts as a carrier and ensures a uniform distribution of the indicator.

-

Grinding and Mixing: Transfer the weighed components into a clean, dry mortar.

-

Homogenization: Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. The uniformity of color is a good indicator of a well-mixed indicator.

-

Storage: Transfer the freshly prepared solid indicator mixture into an airtight, light-resistant container.

-

Labeling: Label the container clearly with the name of the indicator ("this compound - Naphthol Green B Mixed Indicator"), the date of preparation, and the initials of the preparer.

Quantitative Summary of Solid Indicator Preparation:

| Component | Mass (g) | Ratio |

| This compound | 0.1 | 1 |

| Naphthol Green B | 0.1 | 1 |

| Potassium Chloride / Sodium Chloride | 20 | 200 |

Storage and Stability:

When stored in a cool, dry, and dark place, the solid indicator mixture is stable for an extended period.

Application in EDTA Titration

Protocol for the Determination of Total Calcium and Magnesium Hardness in Water:

-

Sample Preparation: Take a known volume of the water sample (e.g., 50 mL) in an Erlenmeyer flask.

-

pH Adjustment: Add 1-2 mL of an ammonia-ammonium chloride buffer solution (pH 10) to the sample to bring the pH to the optimal range for the indicator.

-

Indicator Addition: Add a small amount (approximately 0.1-0.2 g) of the prepared solid this compound - Naphthol Green B mixed indicator to the flask and swirl to dissolve. The solution should turn a rose-red color if calcium or magnesium ions are present.

-

Titration: Titrate the sample with a standardized EDTA solution.

-

Endpoint Determination: Continue the titration until the color of the solution changes sharply from red to a pure blue. This color change indicates the endpoint of the titration.

-

Calculation: Calculate the concentration of the metal ions based on the volume of EDTA solution used.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the chemical powders.

-

Handle the powders in a well-ventilated area or a fume hood to avoid inhalation.

-

In case of skin contact, wash the affected area thoroughly with soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes.

-

Consult the Safety Data Sheet (SDS) for this compound and Naphthol Green B for complete safety information.

Visualization of the Preparation Workflow

Below is a diagram illustrating the workflow for preparing the solid this compound - Naphthol Green B mixed indicator.

Caption: Preparation of solid this compound indicator.

References

Application Note: Determination of Total Water Hardness Using Acid Chrome Blue K Indicator

AN-CHEM-001

Abstract

This application note details the protocol for determining the total hardness of water via complexometric titration. Total water hardness, defined as the cumulative concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, is a critical parameter in pharmaceutical manufacturing, drug formulation, and various research applications. This method employs ethylenediaminetetraacetic acid (EDTA) as a titrant and Acid Chrome Blue K as a metal ion indicator for accurate endpoint determination. The protocol is designed for researchers, scientists, and quality control professionals requiring a precise and reliable method for water quality analysis.

Introduction

Water hardness is primarily caused by the presence of dissolved divalent cations, mainly Ca²⁺ and Mg²⁺. High water hardness can lead to the precipitation of insoluble salts, interfere with the activity of pharmaceutical ingredients, and affect the stability of formulations. Therefore, accurate measurement and control of water hardness are essential.

Complexometric titration with EDTA is a standard and widely accepted method for this purpose.[1][2] EDTA is a hexadentate ligand that forms highly stable, colorless 1:1 complexes with Ca²⁺ and Mg²⁺ ions.[3] The endpoint of the titration is visualized using a metal ion indicator, which changes color when it is displaced from the metal ions by the stronger chelating agent, EDTA.[4][5] this compound is an effective indicator for this titration, providing a distinct color change for reliable endpoint detection.

Principle of the Method

The determination of total water hardness is performed at an alkaline pH of approximately 10, which is maintained by an ammonia-ammonium chloride buffer. At this pH, the this compound indicator forms a wine-red complex with the Ca²⁺ and Mg²⁺ ions present in the water sample.

During titration, the EDTA solution is added. EDTA forms a more stable complex with Ca²⁺ and Mg²⁺ than the indicator does. Consequently, EDTA sequentially displaces the indicator from the metal ions.

-

M²⁺-Indicator (Red) + EDTA → M²⁺-EDTA (Colorless) + Indicator (Free) (where M²⁺ = Ca²⁺ or Mg²⁺)

Once all the metal ions have been complexed by EDTA, the indicator is released into the solution in its free form, resulting in a sharp color change from red to pure blue. This color change marks the equivalence point of the titration.

Experimental Protocol

Reagents and Materials

-

Standard EDTA Solution (0.01 M):

-

Dissolve 3.723 g of analytical grade disodium ethylenediaminetetraacetate (Na₂EDTA·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask. Store in a polyethylene bottle.

-

-

Ammonia-Ammonium Chloride Buffer (pH 10):

-

Dissolve 5.4 g of ammonium chloride (NH₄Cl) in 50 mL of deionized water. Add 35 mL of concentrated ammonium hydroxide (NH₄OH) and dilute to 100 mL with deionized water. Adjust pH to 10.0 ± 0.1 if necessary. Store in a tightly sealed container.

-

-

This compound Indicator Powder:

-

Thoroughly grind and mix 0.1 g of this compound and 0.1 g of Naphthol Green B with 20 g of dry, analytical grade potassium chloride (KCl) or sodium chloride (NaCl) in a mortar. Store in a dark, tightly sealed container.

-

-

Water Sample: The water to be analyzed.

-

Apparatus: 50 mL burette, 100 mL pipette, 250 mL conical flasks, magnetic stirrer and stir bar, pH meter.

Experimental Workflow Diagram

Caption: Workflow for determining total water hardness using EDTA titration.

Step-by-Step Procedure

-

Sample Preparation: Pipette 100.0 mL of the water sample into a 250 mL conical flask.

-

pH Adjustment: Add 2.0 mL of the ammonia-ammonium chloride buffer solution to the flask and mix. This will adjust the sample pH to approximately 10.

-

Indicator Addition: Add approximately 0.1 to 0.2 g of the this compound indicator powder to the flask. Swirl to dissolve. The solution should turn a distinct wine-red color, indicating the presence of Ca²⁺ and Mg²⁺ ions complexed with the indicator.

-

Titration: Fill a 50 mL burette with the standard 0.01 M EDTA solution. Titrate the prepared water sample with the EDTA solution under constant stirring.

-

Endpoint Determination: As the EDTA is added, the solution will begin to show purple swirls. Continue titrating slowly until the last reddish tinge disappears and the solution turns to a pure blue color. This is the endpoint.

-

Record Volume: Record the volume of EDTA solution used (V_EDTA) to reach the endpoint.

-

Replicates: Repeat the titration at least two more times with fresh samples to ensure the results are concordant (within 0.1 mL of each other).

-

Blank Titration: For highest accuracy, perform a blank titration using 100 mL of deionized water and the same quantities of buffer and indicator. Subtract the blank volume from the sample titration volume.

Data Presentation and Calculation

The total hardness of the water is calculated using the volume of EDTA titrant consumed. The results are conventionally expressed in milligrams per liter (mg/L) of calcium carbonate (CaCO₃), or parts per million (ppm).

Data Recording

| Trial | Sample Volume (V_sample) (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Used (V_EDTA) (mL) |

| 1 | 100.0 | |||

| 2 | 100.0 | |||

| 3 | 100.0 | |||

| Average | V_avg |

Calculation

The total hardness is calculated using the following formula:

Total Hardness (as mg/L CaCO₃) = (V_EDTA × M_EDTA × 100.09) / V_sample × 1000

Where:

-

V_EDTA = Average volume of EDTA solution used in mL (V_avg).

-

M_EDTA = Molarity of the EDTA solution (mol/L).

-

V_sample = Volume of the water sample in mL.

-

100.09 = Molar mass of CaCO₃ in g/mol .

-

1000 = Conversion factor from g to mg.

Example Calculation: If 25.5 mL of 0.01 M EDTA is used to titrate a 100 mL water sample:

Total Hardness = (25.5 mL × 0.01 mol/L × 100.09 g/mol ) / 100 mL × 1000 mg/g Total Hardness = 255.2 mg/L CaCO₃

Signaling Pathway Diagram

The chemical interactions during the titration can be represented as a logical pathway.

References

Application Notes and Protocols for the Quantification of Calcium and Magnesium Using Acid Chrome Blue K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Chrome Blue K, also known as Eriochrome Blue Black R, is a versatile azo dye employed in analytical chemistry for the quantification of divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺).[1] Its utility stems from its ability to form distinctly colored complexes with these metal ions. This property is harnessed in both complexometric titrations and spectrophotometric analyses to determine the concentration of calcium and magnesium in various samples, including water, biological fluids, and industrial solutions.[2] This document provides detailed application notes and protocols for both methodologies.

Principle of Detection

This compound is a metal ion indicator that exhibits a color change upon forming a complex with metal ions like Ca²⁺ and Mg²⁺. In its deprotonated, unbound state at a pH of 10, the indicator is blue.[3] When it complexes with calcium or magnesium ions, it turns red or wine-red.[3][4] This color change forms the basis for both titrimetric and spectrophotometric quantification.

In complexometric titrations , Ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, is used as the titrant. EDTA forms a more stable complex with Ca²⁺ and Mg²⁺ than this compound does. Initially, the indicator is complexed with the metal ions in the sample, imparting a red color. As EDTA is added, it sequentially binds with the free metal ions and then displaces the indicator from the metal-indicator complex. The endpoint is signaled by a sharp color change from red to blue, indicating that all the metal ions have been chelated by EDTA.

In spectrophotometric analysis , the absorbance of the solution containing the sample and the this compound reagent is measured at a specific wavelength. The intensity of the color, which corresponds to the concentration of the metal-indicator complex, is directly proportional to the total concentration of calcium and magnesium ions within a certain range.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric and titrimetric methods.

Table 1: Spectrophotometric Method Parameters

| Parameter | Value | Reference |

| Wavelength (λmax) | 472 nm | |

| pH | 10 (NH₃-NH₄Cl buffer) | |

| Linearity Range | 0 - 32 mg/L (for total Ca²⁺ and Mg²⁺) | |

| Linear Regression Equation | A = 0.30124 + 0.01001 * c (where c is concentration in mg/L) | |

| Average Error | < ±0.9% |

Table 2: Titrimetric Method Reagent Ratios

| Reagent | Component Ratio (by mass) | Reference |

| K-B Mixed Indicator | This compound : Naphthol Green B : Sodium Chloride | 1 : 2 : 197 |

Experimental Protocols

I. Spectrophotometric Determination of Total Calcium and Magnesium

This protocol is adapted from a method utilizing a mixed indicator of this compound (ACBK) and Naphthol Green B (NGB).

1. Reagent Preparation:

-

Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 7.0 g of ammonium chloride in 57 mL of concentrated ammonia solution and dilute to 100 mL with deionized water. Adjust pH to 10 if necessary.

-

Indicator Solution (K-B Solution): Prepare a mixed indicator by combining this compound and Naphthol Green B in a mass ratio of 1:2. Dissolve the appropriate amount of this mixture in deionized water to a final desired concentration (e.g., 0.1% w/v).

-

Standard Calcium and Magnesium Solution: Prepare a stock solution of 1000 mg/L of combined Ca²⁺ and Mg²⁺. From this, prepare a series of calibration standards ranging from 0 to 32 mg/L by serial dilution with deionized water.

2. Experimental Procedure:

-

To a 25 mL volumetric flask, add a specific volume of the sample solution (or calibration standard).

-

Add the Indicator Solution and the NH₃-NH₄Cl buffer solution. The recommended volume ratio of sample:indicator solution:buffer is 1:3:8.

-

Dilute the solution to the 25 mL mark with deionized water and mix thoroughly.

-

Allow the color to develop for a few minutes.

-

Measure the absorbance of the solution at 472 nm using a UV-Vis spectrophotometer, with a reagent blank as the reference.

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of total calcium and magnesium in the sample from the calibration curve.

II. Complexometric Titration for Total Calcium and Magnesium

This protocol describes the determination of the total concentration of Ca²⁺ and Mg²⁺ using EDTA titration with a mixed this compound-Naphthol Green B indicator.

1. Reagent Preparation:

-

EDTA Standard Solution (0.01 M): Dissolve 3.722 g of disodium ethylenediaminetetraacetate dihydrate (EDTA-Na₂) in deionized water and dilute to 1 L in a volumetric flask. Standardize against a primary standard calcium solution.

-

Ammonia-Ammonium Chloride Buffer (pH 10): Prepare as described in the spectrophotometric protocol.

-

This compound - Naphthol Green B Mixed Indicator (K-B Indicator): Grind 0.1 g of this compound, 0.2 g of Naphthol Green B, and 20 g of analytical grade potassium chloride or sodium chloride to a fine powder in a mortar. Store in a tightly sealed container.

2. Experimental Procedure:

-

Pipette a known volume of the sample solution into a conical flask.

-

Add approximately 50-100 mL of deionized water.

-

Add 2 mL of the NH₃-NH₄Cl buffer solution to adjust the pH to 10.

-

Add a small amount (approximately 0.05-0.1 g) of the K-B mixed indicator powder and swirl to dissolve. The solution should turn a wine-red or rose-red color.

-

Titrate the solution with the standardized 0.01 M EDTA solution.

-

The endpoint is reached when the color changes sharply from wine-red to a pure blue or blue-green.

-

Record the volume of EDTA used.

-

Calculate the total concentration of calcium and magnesium in the sample using the following formula:

Total Ca²⁺ and Mg²⁺ (mg/L) = (V_EDTA × M_EDTA × Molar Mass_CaCO₃ × 1000) / V_sample

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of EDTA solution (mol/L)

-

Molar Mass_CaCO₃ = 100.09 g/mol (conventionally used for hardness)

-

V_sample = Volume of the sample (L)

-

Visualizations

The following diagrams illustrate the logical workflows for the described experimental protocols.

Caption: Workflow for Spectrophotometric Quantification of Ca²⁺ and Mg²⁺.

Caption: Workflow for Titrimetric Quantification of Total Ca²⁺ and Mg²⁺.

Considerations and Troubleshooting

-

Interferences: Other metal ions can also form complexes with this compound and EDTA, leading to inaccurate results. Masking agents such as triethanolamine or L-cysteine may be required for samples containing interfering ions like iron, aluminum, or copper.

-

pH Control: The pH of the solution is critical for the proper functioning of the indicator and the stability of the metal-EDTA complexes. It is essential to maintain the pH at 10 using a reliable buffer system.

-

Indicator Stability: Aqueous solutions of this compound can be unstable. Using a solid mixture of the indicator with an inert salt like NaCl or KCl is recommended for longer shelf life.

-